2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound with significant applications in various fields This compound is known for its unique structural features, which include a diethylcarbamothioyl group and a trimethyl-dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction is often carried out under microwave-assisted hydrothermal conditions to enhance the yield and efficiency of the process . The reaction conditions are optimized to ensure high conversion rates and minimal by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of metal-modified tungstophosphoric acid-supported catalysts. These catalysts are known for their high activity and selectivity, making them suitable for large-scale synthesis . The process is designed to be scalable and environmentally friendly, minimizing the use of harmful solvents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylcarbamothioyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antimalarial agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s diethylcarbamothioyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the trimethyl-dihydroquinoline moiety can scavenge free radicals, providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): Known for its antioxidant properties and used in rubber technologies.
Pentane, 2,2,4-trimethyl-: A hydrocarbon with similar structural features but different chemical properties.
1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: Another compound with a trimethyl group but different functional groups and applications.
Uniqueness
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its combination of a diethylcarbamothioyl group and a trimethyl-dihydroquinoline moiety. This combination imparts distinct chemical reactivity and a broad range of applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS2/c1-6-20(7-2)18(23)24-13-17(22)21-16-11-9-8-10-15(16)14(3)12-19(21,4)5/h8-12H,6-7,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCQHDUCLYFKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2C(=CC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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